molecular formula C10H12N2 B2700900 5-Cyclobutyl-4-ethynyl-1-methylpyrazole CAS No. 2470440-97-0

5-Cyclobutyl-4-ethynyl-1-methylpyrazole

Cat. No.: B2700900
CAS No.: 2470440-97-0
M. Wt: 160.22
InChI Key: TXGQFKOEKYIULI-UHFFFAOYSA-N
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Description

5-Cyclobutyl-4-ethynyl-1-methylpyrazole is a synthetic tetra-substituted pyrazole derivative with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . Its structure features a 1-methylpyrazole core substituted at the 4 and 5 positions with an ethynyl and a cyclobutyl group, respectively. This specific arrangement of substituents makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules . Pyrazole derivatives are privileged scaffolds in pharmaceutical research due to their wide spectrum of biological activities . They are recognized for their significant therapeutic properties and are present in several clinically used drugs, including kinase inhibitors like Axitinib and Entrectinib used in oncology . The presence of both the rigid, linear ethynyl group and the conformationally restricting cyclobutyl ring on the pyrazole core offers researchers a versatile building block. This compound can be used to explore structure-activity relationships (SAR), particularly in the development of novel ligands for various biological targets . The ethynyl group is a key functional handle for further chemical modification via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition, facilitating the straightforward creation of molecular libraries for biological screening . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

5-cyclobutyl-4-ethynyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-8-7-11-12(2)10(8)9-5-4-6-9/h1,7,9H,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGQFKOEKYIULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#C)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-4-ethynyl-1-methylpyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the cyclobutyl group: This step involves the alkylation of the pyrazole ring at the 5-position using a cyclobutyl halide under basic conditions.

    Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the pyrazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation: The final step involves the methylation of the nitrogen atom at the 1-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of 5-Cyclobutyl-4-ethynyl-1-methylpyrazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-4-ethynyl-1-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

    Substitution: The cyclobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

5-Cyclobutyl-4-ethynyl-1-methylpyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-4-ethynyl-1-methylpyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 7a (Molecules, 2012):

  • Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl linked to a 2,4-diamino-3-cyanothiophene moiety.
  • Key Features: Polar amino (-NH₂) and hydroxy (-OH) groups at positions 5 and 3 enhance solubility in polar solvents (e.g., water, 1,4-dioxane). The thiophene-carbocyclic system enables π-π stacking interactions, useful in materials science or as antimicrobial agents .
  • Synthesis: Prepared via condensation with malononitrile and sulfur, indicating nucleophilic reactivity at the pyrazole core.

Patent Compounds (EP Bulletin 2022/06):

  • Example : 5-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)pyrazine-2-carbonitrile.
  • Key Features : Fused triazolo-pyrazine and pyrrolo systems increase molecular complexity and steric demand. The carbonitrile (-CN) group enhances binding affinity to biological targets (e.g., kinases) via dipole interactions. Stereochemistry (1S,3R,4S) is critical for target selectivity in pharmaceutical applications .

5-Cyclobutyl-4-ethynyl-1-methylpyrazole :

  • Structure : Cyclobutyl (position 5), ethynyl (position 4), and methyl (position 1).
  • Ethynyl: Enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. Methyl: Improves metabolic stability relative to hydrogen at position 1.
  • Applications: Potential as a kinase inhibitor scaffold or building block for metal-catalyzed cross-coupling reactions.

Biological Activity

5-Cyclobutyl-4-ethynyl-1-methylpyrazole is an organic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that confer unique biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Cyclobutyl-4-ethynyl-1-methylpyrazole has the molecular formula C10H12N2C_{10}H_{12}N_2. The compound features a cyclobutyl group at the 5-position, an ethynyl group at the 4-position, and a methyl group at the 1-position of the pyrazole ring. This unique configuration contributes to its distinct steric and electronic properties, influencing its biological interactions.

The biological activity of 5-Cyclobutyl-4-ethynyl-1-methylpyrazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ethynyl group can engage in covalent bonding with target proteins, while the pyrazole ring is capable of forming hydrogen bonds and participating in π-π interactions. This dual capability enhances its potential as an inhibitor in biochemical pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells that facilitates aerobic glycolysis. Inhibition of LDH can lead to decreased lactate production and subsequent tumor growth suppression.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineLDH InhibitionEffect on Cell Growth
MiaPaCa-2 (Pancreatic)SignificantReduced growth
A673 (Ewing's Sarcoma)ModerateInhibited
Various Tumor ModelsPotentTumor regression

Antimicrobial Activity

In addition to anticancer effects, 5-Cyclobutyl-4-ethynyl-1-methylpyrazole has shown promising antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways critical for bacterial survival.

Case Studies

Case Study 1: LDH Inhibition in Cancer Models
A lead optimization campaign reported by researchers demonstrated that pyrazole-based compounds, including derivatives similar to 5-Cyclobutyl-4-ethynyl-1-methylpyrazole, effectively inhibited LDH activity in vitro. These compounds exhibited sub-micromolar suppression of lactate output in human pancreatic cancer cell lines, indicating their potential as therapeutic agents against highly glycolytic tumors .

Case Study 2: Structure-Based Design
Another study utilized structure-based design to enhance the potency of pyrazole derivatives against LDH. The modifications led to improved pharmacokinetic properties while maintaining significant anticancer activity in vivo. This highlights the importance of chemical structure in optimizing biological activity .

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